![molecular formula C17H19NO3 B12902590 Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl- CAS No. 61579-88-2](/img/structure/B12902590.png)
Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone is a complex organic compound that features an indole core structure. The indole moiety is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indole core, followed by functionalization at specific positions to introduce the methoxy and carbonyl groups. The final step often involves the cyclization to form the dimethylcyclopentanone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole core is of interest in the study of biological systems and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The methoxy and carbonyl groups further modulate its activity, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-1H-indole-3-carboxylic acid: Shares the indole core and methoxy group but lacks the cyclopentanone ring.
2-Ethyl-5-methoxy-1H-indole: Similar indole structure with an ethyl group instead of the carbonyl and cyclopentanone functionalities.
5-Methoxy-1H-indole-3-carboxamidine: Contains the indole and methoxy groups but differs in the functional groups attached to the indole core.
Uniqueness
2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone is unique due to its combination of the indole core with a cyclopentanone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
61579-88-2 |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
2-(5-methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C17H19NO3/c1-17(2)7-12(15(19)8-17)16(20)13-9-18-14-5-4-10(21-3)6-11(13)14/h4-6,9,12,18H,7-8H2,1-3H3 |
Clé InChI |
ILAZHSDZGHEQML-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(=O)C1)C(=O)C2=CNC3=C2C=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


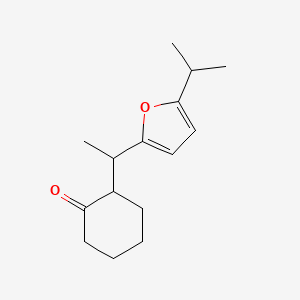

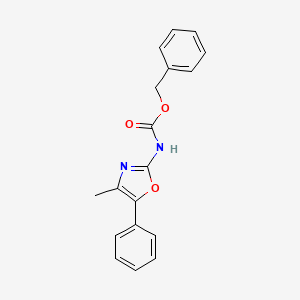
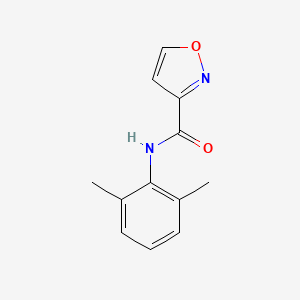
![1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12902541.png)
![2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone](/img/structure/B12902549.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine](/img/structure/B12902554.png)
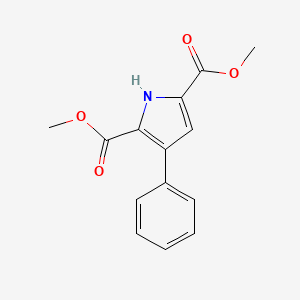

![1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12902576.png)
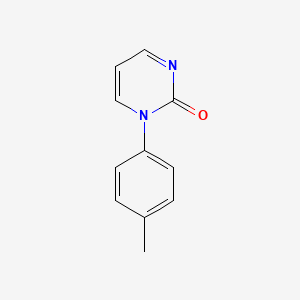

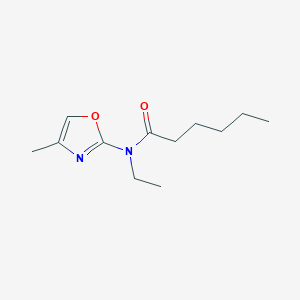
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12902583.png)
